molecular formula C12H12ClFN6 B2565763 5-Chloro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2415573-72-5

5-Chloro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B2565763
CAS No.: 2415573-72-5
M. Wt: 294.72
InChI Key: DCHMLKBOBKAVEY-UHFFFAOYSA-N
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Description

5-Chloro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound that contains both pyrimidine and piperazine rings

Preparation Methods

The synthesis of 5-Chloro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves the reaction of 5-fluoropyrimidine with piperazine derivatives under specific conditions. One common method includes the use of potassium carbonate (K₂CO₃) as a base to facilitate the C-N bond-forming reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-Chloro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-Chloro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it can act as an antagonist against P2X7 receptors, which are involved in inflammatory responses .

Comparison with Similar Compounds

5-Chloro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine can be compared with similar compounds such as:

These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-5-fluoropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFN6/c13-9-5-15-11(16-6-9)19-1-3-20(4-2-19)12-17-7-10(14)8-18-12/h5-8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHMLKBOBKAVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=N2)F)C3=NC=C(C=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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